molecular formula C23H22N2O5 B7471494 Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate

Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate

Cat. No. B7471494
M. Wt: 406.4 g/mol
InChI Key: BPAOFUMCCIFQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate, commonly known as EDCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

The mechanism of action of EDCB is not yet fully understood. However, it has been suggested that the compound exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EDCB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of EDCB is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
EDCB has been reported to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. EDCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EDCB has been reported to inhibit viral replication by targeting viral proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using EDCB in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral activities. The compound can be used to study the mechanisms of these diseases and to develop new therapeutic strategies. However, one of the limitations of using EDCB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer the compound in vivo.

Future Directions

There are several future directions for research on EDCB. One direction is to further elucidate the mechanism of action of the compound. Another direction is to develop new synthetic routes for EDCB that improve its solubility and bioavailability. Additionally, EDCB can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs.

Synthesis Methods

EDCB can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2-nitrobenzoic acid, which is reacted with cyclopentanone to form 2-nitrophenylcyclopentanone. This intermediate is then reduced to 2-amino-4-cyclopentanone, which is further reacted with ethyl 4-bromobenzoate to yield the final product, EDCB.

Scientific Research Applications

EDCB has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. EDCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EDCB has been reported to exhibit anti-viral activity against several viruses, including influenza A virus and herpes simplex virus.

properties

IUPAC Name

ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-2-30-21(28)15-9-11-16(12-10-15)24-22(29)23(13-5-6-14-23)25-19(26)17-7-3-4-8-18(17)20(25)27/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAOFUMCCIFQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate

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